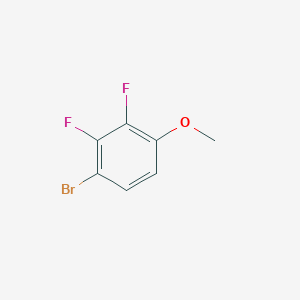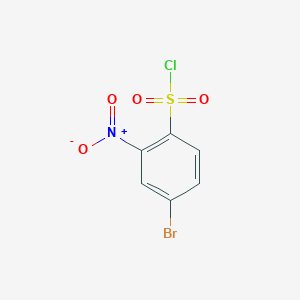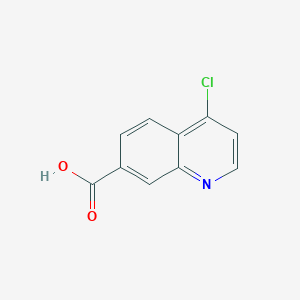
2-Bromo-2-chloroacetamide
概要
説明
2-Bromo-2-chloroacetamide is an organic compound with the molecular formula C₂H₃BrClNO. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of both bromine and chlorine atoms attached to the acetamide group, making it a versatile reagent in synthetic chemistry .
作用機序
Mode of Action
It is known that chloroacetamide herbicides, a class to which 2-bromo-2-chloroacetamide belongs, inhibit early seedling growth and cause similar injury symptoms in susceptible species . They are detoxified in plants by glutathione conjugation . It can be hypothesized that these similarities are due to the ability of the chloroacetamides to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .
Biochemical Pathways
Chloroacetamide herbicides are known to inhibit the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme a
Result of Action
It is known that chloroacetamide herbicides inhibit early seedling growth and cause similar injury symptoms in susceptible species
Action Environment
It is known that chloroacetamide herbicides are effective only as preemergence herbicides
生化学分析
Biochemical Properties
2-Bromo-2-chloroacetamide plays a significant role in biochemical reactions, particularly as an antimicrobial and antiproliferative agent. It interacts with various enzymes and proteins, inhibiting their activity and thereby affecting cellular processes. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in cellular energy production and an increase in oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule . For instance, this compound has been shown to inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways and subsequent changes in gene expression . Additionally, it can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . For instance, in animal studies, high doses of this compound have been associated with liver and kidney damage, as well as hematological abnormalities . Additionally, threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity increases significantly .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized primarily in the liver, where it undergoes biotransformation to form reactive intermediates . These intermediates can interact with cellular macromolecules, leading to the formation of adducts and subsequent cellular damage . Additionally, this compound can affect metabolic flux and metabolite levels, further influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Its localization and accumulation are influenced by factors such as cellular pH and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific organelles . For instance, its accumulation in the mitochondria can lead to mitochondrial dysfunction and the induction of apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromo-2-chloroacetamide can be synthesized through several methods. One common method involves the reaction of chloroacetyl chloride with bromine in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities .
化学反応の分析
Types of Reactions: 2-Bromo-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation may produce corresponding carboxylic acids .
科学的研究の応用
2-Bromo-2-chloroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
Industry: It is used in the production of various chemicals and as a preservative in some formulations.
類似化合物との比較
2-Bromoacetamide: Similar in structure but lacks the chlorine atom.
2-Chloroacetamide: Similar in structure but lacks the bromine atom.
Bromoacetyl chloride: Contains bromine but is more reactive due to the presence of the acyl chloride group.
Uniqueness: 2-Bromo-2-chloroacetamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This dual halogenation makes it a valuable reagent in synthetic chemistry, offering versatility in various chemical transformations .
特性
IUPAC Name |
2-bromo-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrClNO/c3-1(4)2(5)6/h1H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRKWDWETUTQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617916 | |
| Record name | 2-Bromo-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62872-34-8 | |
| Record name | 2-Bromo-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)




